An In-Depth Technical Guide to the Structure and Utility of 2-(Iodomethyl)tetrahydropyran
An In-Depth Technical Guide to the Structure and Utility of 2-(Iodomethyl)tetrahydropyran
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to achieving desired molecular complexity and biological activity. Among these, the tetrahydropyran (THP) ring system has emerged as a scaffold of significant interest.[1] 2-(Iodomethyl)tetrahydropyran (CAS No. 43216-12-2) is a versatile bifunctional reagent that combines the favorable physicochemical properties of the THP ring with the synthetic utility of a primary alkyl iodide. The THP moiety is not merely a passive cyclic ether; it is recognized as a valuable bioisostere for carbocyclic rings like cyclohexane, offering improved aqueous solubility and the potential for hydrogen bond interactions, which can enhance pharmacokinetic profiles in drug candidates.
This technical guide provides a comprehensive examination of the structure of 2-(iodomethyl)tetrahydropyran, intended for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, the spectroscopic techniques used for its characterization, its logical synthesis, and its inherent reactivity. The objective is to furnish a deep, field-proven understanding that bridges theoretical structure with practical application, empowering scientists to leverage this reagent effectively in their synthetic endeavors.
Part 1: Molecular Architecture and Physicochemical Properties
Core Structure
The fundamental structure of 2-(iodomethyl)tetrahydropyran consists of a saturated six-membered oxygen-containing heterocycle, known systematically as oxane, which is substituted at the C2 position with an iodomethyl (-CH₂I) group.[2][3] The presence of the ether oxygen atom within the ring significantly influences the molecule's polarity and conformational behavior compared to its carbocyclic analog, (iodomethyl)cyclohexane. The carbon-iodine bond is the primary site of reactivity, being relatively weak and polarized, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions.[2][4]
Caption: 2D structure of 2-(iodomethyl)tetrahydropyran.
Stereochemistry and Conformation
The C2 carbon atom is a stereocenter, meaning 2-(iodomethyl)tetrahydropyran is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The control of stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the iodomethyl substituent at C2 can occupy either an axial or an equatorial position. The equatorial position is generally favored to reduce 1,3-diaxial interactions, though the conformational preference can be influenced by solvent and other substituents.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are crucial for predicting the compound's behavior in various chemical environments, from reaction solvents to biological media.
| Property | Value | Source |
| CAS Number | 43216-12-2 | [2] |
| Molecular Formula | C₆H₁₁IO | [5] |
| Molecular Weight | 226.06 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 229.1°C at 760 mmHg | [3] |
| Density | 1.645 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [5] |
| LogP (calculated) | 1.9905 | [5] |
Part 2: Spectroscopic Elucidation of the Structure
Structural confirmation of 2-(iodomethyl)tetrahydropyran relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms. For 2-(iodomethyl)tetrahydropyran, we expect a complex spectrum due to the diastereotopic protons on the ring.
-
Iodomethyl Protons (-CH₂I): These two protons are adjacent to the chiral center (C2) and are therefore diastereotopic. They are expected to appear as a multiplet (typically a doublet of doublets) around δ 3.1-3.4 ppm. The large, electronegative iodine atom deshields these protons.
-
C2 Proton (-O-CH-CH₂I): This proton is adjacent to the ring oxygen and the iodomethyl group, leading to significant deshielding. It would appear as a multiplet around δ 3.2-3.6 ppm.
-
C6 Protons (-O-CH₂-): These two protons are adjacent to the ring oxygen and are diastereotopic. They will appear as two separate multiplets, one axial and one equatorial, typically in the range of δ 3.4-4.0 ppm.
-
Ring Methylene Protons (C3, C4, C5): These six protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-1.9 ppm.
Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ring CH₂ (C3, C4, C5) | 1.2 - 1.9 | m (multiplet) |
| -CH₂I | 3.1 - 3.4 | m |
| H2 (-CH-) | 3.2 - 3.6 | m |
| H6 (-OCH₂-) | 3.4 - 4.0 | m |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the molecule.
-
Iodomethyl Carbon (-CH₂I): This carbon is directly attached to iodine, which, due to the "heavy atom effect," causes a significant upfield shift. It is expected to appear at a remarkably low chemical shift, typically around δ 5-10 ppm. This is a highly diagnostic peak.
-
Ring Carbons: The C2 and C6 carbons, being adjacent to the electronegative oxygen, will be the most downfield of the ring carbons (δ 75-85 ppm and δ 65-70 ppm, respectively). The remaining ring carbons (C3, C4, C5) will appear further upfield (δ 20-35 ppm).
Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂I | 5 - 10 |
| C4 | 20 - 25 |
| C5 | 25 - 30 |
| C3 | 30 - 35 |
| C6 | 65 - 70 |
| C2 | 75 - 85 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6]
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the THP ring and methyl group.
-
C-O-C Stretching: A strong, prominent absorption band between 1050-1150 cm⁻¹ is the hallmark of the cyclic ether functional group. For the parent tetrahydropyran, this appears around 1090 cm⁻¹.[7][8]
-
C-I Stretching: A weaker absorption in the far-IR region, typically around 500-600 cm⁻¹, corresponds to the C-I bond stretch.
Table of Key IR Absorption Frequencies
| Bond | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H | Alkane | 2850 - 3000 | Strong |
| C-O-C | Cyclic Ether | 1050 - 1150 | Strong |
| C-I | Alkyl Iodide | 500 - 600 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 226.
-
Key Fragments:
-
[M-I]⁺: Loss of the iodine atom is a very common fragmentation pathway for alkyl iodides, which would result in a peak at m/z = 99. This fragment corresponds to the tetrahydropyran-2-ylmethyl cation.
-
[M-CH₂I]⁺: Cleavage of the entire iodomethyl group would yield the tetrahydropyranyl cation at m/z = 85. This is often a base peak for 2-substituted THP derivatives.[9]
-
I⁺: A peak at m/z = 127 corresponding to the iodine cation may also be observed.
-
Part 3: Synthesis and Reactivity
Synthetic Strategy: A Self-Validating Protocol
The most direct and reliable synthesis of 2-(iodomethyl)tetrahydropyran is via nucleophilic substitution on the corresponding alcohol, (tetrahydropyran-2-yl)methanol. This transformation is typically achieved under conditions that favor an S_N2 mechanism, such as the Appel reaction or a Finkelstein-type reaction. The Finkelstein approach is often preferred for its mild conditions and operational simplicity. The protocol described here is adapted from the well-established synthesis of the 4-isomer, ensuring a high probability of success.[10][11]
Workflow: Synthesis of 2-(Iodomethyl)tetrahydropyran
Caption: Synthetic workflow for 2-(iodomethyl)tetrahydropyran.
Experimental Protocol (Appel Reaction):
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.). Dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Substrate Addition: Add (tetrahydropyran-2-yl)methanol (1.0 eq.) to the cooled solution.
-
Iodine Addition: Add iodine (I₂) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. The solution will turn dark brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure 2-(iodomethyl)tetrahydropyran.
Causality: The Appel reaction is chosen for its high efficiency in converting primary alcohols to alkyl iodides under mild conditions. Imidazole acts as a catalyst and acid scavenger, while triphenylphosphine is consumed to form triphenylphosphine oxide, a highly favorable thermodynamic sink that drives the reaction to completion.
Chemical Reactivity
The synthetic value of 2-(iodomethyl)tetrahydropyran stems from the high reactivity of the primary C-I bond. As a soft nucleophile, iodide is an excellent leaving group, making the compound an ideal substrate for S_N2 reactions with a wide range of nucleophiles.
-
Nucleophilic Substitution: It readily reacts with alkoxides, phenoxides, carboxylates, and carbanions to form new C-O and C-C bonds, effectively installing the (tetrahydropyran-2-yl)methyl group onto a target molecule. This reactivity is central to its role as a key building block in multi-step syntheses.[2]
Part 4: Applications in Research and Drug Development
A Versatile Synthetic Building Block
The ability to easily displace the iodide makes 2-(iodomethyl)tetrahydropyran a valuable electrophile for introducing the THP-methyl moiety. This is particularly useful in the synthesis of natural products and their analogs, where saturated oxygen heterocycles are common structural features.[12]
The Tetrahydropyran Moiety in Medicinal Chemistry
The incorporation of the THP ring into drug candidates is a deliberate strategy to optimize pharmacokinetic properties.
-
Improved ADME Properties: Compared to a lipophilic cyclohexyl ring, the THP ring reduces the overall lipophilicity (LogP) of a molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets like enzyme active sites or receptors, thereby increasing binding affinity and selectivity.
-
Scaffold Rigidity: The THP ring provides a conformationally restrained scaffold, which can reduce the entropic penalty upon binding to a target, leading to higher potency.
Numerous FDA-approved drugs, such as the FLT3 inhibitor Gilteritinib (used in acute myeloid leukemia) and the anticonvulsant Topiramate , feature a tetrahydropyran (or related pyranose) ring, underscoring the scaffold's proven value in successful drug design.[1]
Conclusion
2-(Iodomethyl)tetrahydropyran is more than a simple alkyl halide; it is a strategically designed synthetic intermediate that provides access to the medicinally relevant tetrahydropyran scaffold. Its structure, confirmed by a suite of spectroscopic methods, is characterized by a chiral center at C2 and a highly reactive C-I bond. A clear understanding of its structure, conformational behavior, and predictable reactivity allows chemists to confidently employ it in the synthesis of complex molecules. For professionals in drug discovery, this reagent represents a valuable tool for modulating physicochemical properties and exploring new chemical space in the quest for novel therapeutics.
References
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermediates. [Link]
-
NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]
-
Procter, D. J., et al. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Royal Society of Chemistry. [Link]
-
NIST WebBook. Tetrahydropyran. [Link]
-
Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
Sources
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. CAS 101691-94-5: 4-(IODOMETHYL)TETRAHYDRO-2H-PYRAN [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. compoundchem.com [compoundchem.com]
- 7. Tetrahydropyran(142-68-7) IR Spectrum [chemicalbook.com]
- 8. Tetrahydropyran [webbook.nist.gov]
- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
- 10. 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5 [chemicalbook.com]
- 11. 4-(Iodomethyl)tetrahydro-2H-pyran synthesis - chemicalbook [chemicalbook.com]
- 12. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
